3-[(3-bromobenzyl)sulfanyl]quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1,2-DIHYDROQUINOXALIN-2-ONE is a heterocyclic compound that features a quinoxaline core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1,2-DIHYDROQUINOXALIN-2-ONE typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 3-bromobenzyl chloride.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the bromophenyl intermediate with thiourea, followed by oxidation to yield the desired product
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
3-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1,2-DIHYDROQUINOXALIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential anticancer and antiviral properties. .
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials with specific electronic or photochemical properties
Mechanism of Action
The mechanism of action of 3-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1,2-DIHYDROQUINOXALIN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the quinoxaline core can interfere with key biological pathways. For instance, it may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-{[(4-BROMOPHENYL)SULFANYL]METHYL}-1-(4-METHYLPHENYL)-4-PHENYLAZETIDIN-2-ONE: This compound shares a similar sulfanyl linkage and bromophenyl group but differs in its core structure.
Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates: These compounds also feature a quinoxaline core and have shown promising biological activity.
Uniqueness
3-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1,2-DIHYDROQUINOXALIN-2-ONE is unique due to its specific combination of a quinoxaline core with a bromophenyl sulfanyl group. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its interaction with biological targets and its potential as a therapeutic agent .
Properties
Molecular Formula |
C15H11BrN2OS |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H11BrN2OS/c16-11-5-3-4-10(8-11)9-20-15-14(19)17-12-6-1-2-7-13(12)18-15/h1-8H,9H2,(H,17,19) |
InChI Key |
TZJYTOYRHRJIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)SCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.